molecular formula C8H14N2O B1655117 Bicyclo[2.2.1]heptane-1-carbohydrazide CAS No. 321681-04-3

Bicyclo[2.2.1]heptane-1-carbohydrazide

Cat. No.: B1655117
CAS No.: 321681-04-3
M. Wt: 154.21 g/mol
InChI Key: ZAWQOHUROYKVTK-UHFFFAOYSA-N
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Description

Bicyclo[221]heptane-1-carbohydrazide is a compound that features a bicyclic structure, specifically a bicyclo[221]heptane framework This structure is notable for its rigidity and strain, which can impart unique chemical properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bicyclo[2.2.1]heptane-1-carbohydrazide typically involves the formation of the bicyclic core followed by functionalization to introduce the carbohydrazide group. One common method involves a [4 + 2] cycloaddition reaction, which can be catalyzed by organocatalysts under mild conditions . The reaction of α′-ethoxycarbonyl cyclopentenones with nitroolefins is an example of such a synthetic route .

Industrial Production Methods

Industrial production methods for this compound are less commonly documented, but they would likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.2.1]heptane-1-carbohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the bicyclic framework.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve reagents like halogens or organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Bicyclo[2.2.1]heptane-1-carbohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism by which bicyclo[2.2.1]heptane-1-carbohydrazide exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The rigidity and strain of the bicyclic structure can affect how the compound binds to its targets, potentially leading to high specificity and potency.

Comparison with Similar Compounds

Similar Compounds

Compounds similar to bicyclo[2.2.1]heptane-1-carbohydrazide include other bicyclic structures such as:

Uniqueness

This compound is unique due to its specific functional group (carbohydrazide) and the resulting chemical properties. This functional group can participate in a variety of reactions, making the compound versatile for different applications.

Properties

IUPAC Name

bicyclo[2.2.1]heptane-1-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c9-10-7(11)8-3-1-6(5-8)2-4-8/h6H,1-5,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAWQOHUROYKVTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1C2)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50384746
Record name Bicyclo[2.2.1]heptane-1-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50384746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

321681-04-3
Record name Bicyclo[2.2.1]heptane-1-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50384746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bicyclo[2.2.1]heptane-1-carbohydrazide
Reactant of Route 2
Reactant of Route 2
Bicyclo[2.2.1]heptane-1-carbohydrazide
Reactant of Route 3
Bicyclo[2.2.1]heptane-1-carbohydrazide
Reactant of Route 4
Bicyclo[2.2.1]heptane-1-carbohydrazide
Reactant of Route 5
Bicyclo[2.2.1]heptane-1-carbohydrazide
Reactant of Route 6
Bicyclo[2.2.1]heptane-1-carbohydrazide

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